molecular formula C17H14N2O B12493452 2-phenyl-N-(quinolin-4-yl)acetamide

2-phenyl-N-(quinolin-4-yl)acetamide

Cat. No.: B12493452
M. Wt: 262.30 g/mol
InChI Key: MVFZIWWQHBFCSP-UHFFFAOYSA-N
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Description

2-phenyl-N-(quinolin-4-yl)acetamide: is a heterocyclic compound that features both a quinoline and a phenyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinoline moiety in this compound suggests it may exhibit significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(quinolin-4-yl)acetamide typically involves the condensation of quinoline derivatives with phenylacetic acid derivatives. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene .

Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also becoming more common, as they offer better control over reaction parameters and can improve the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 2-phenyl-N-(quinolin-4-yl)acetamide involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

2-phenyl-N-quinolin-4-ylacetamide

InChI

InChI=1S/C17H14N2O/c20-17(12-13-6-2-1-3-7-13)19-16-10-11-18-15-9-5-4-8-14(15)16/h1-11H,12H2,(H,18,19,20)

InChI Key

MVFZIWWQHBFCSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=NC3=CC=CC=C32

Origin of Product

United States

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